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molecular formula C10H21NO2 B8591048 Tert-butyl 2-(butylamino)acetate

Tert-butyl 2-(butylamino)acetate

Cat. No. B8591048
M. Wt: 187.28 g/mol
InChI Key: YEGXNCBINFEPPI-UHFFFAOYSA-N
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Patent
US08648103B2

Procedure details

N-Butylamine (5 mL, 51 mmol) was dissolved in t-butyl methyl ether (100 mL), and bromoacetic acid t-butyl ester (3.7 mL, 25 mmol) was then added to the solution. The obtained mixture was stirred at room temperature overnight. The generated precipitate was filtered, and the filtrate was then concentrated under reduced pressure, so as to obtain the title compound (4.67 g, yield: 100%) in the form of a colorless oily substance.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[C:6]([O:10][C:11](=[O:14])[CH2:12]Br)([CH3:9])([CH3:8])[CH3:7]>COC(C)(C)C>[C:6]([O:10][C:11](=[O:14])[CH2:12][NH:5][CH2:1][CH2:2][CH2:3][CH3:4])([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
100 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The generated precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(CNCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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